tert-butyl 3-cyano-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-6-carboxylate
Overview
Description
Tert-butyl 3-cyano-2-oxo-1,2,7,8-tetrahydro-1,6-naphthyridine-6(5H)-carboxylate: is a complex organic compound that belongs to the class of naphthyridines. This compound is characterized by its unique structure, which includes a cyano group, an oxo group, and a tert-butyl ester. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-cyano-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Cyclization Reaction: Starting from a suitable precursor, a cyclization reaction is carried out to form the naphthyridine core.
Introduction of Functional Groups: The cyano and oxo groups are introduced through specific reactions such as nitrile formation and oxidation.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-cyano-2-oxo-1,2,7,8-tetrahydro-1,6-naphthyridine-6(5H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or reduce the cyano group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Tert-butyl 3-cyano-2-oxo-1,2,7,8-tetrahydro-1,6-naphthyridine-6(5H)-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Biological Studies: The compound is used in biological assays to investigate its effects on cellular processes and molecular targets.
Industrial Applications: It may be utilized in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism by which tert-butyl 3-cyano-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-6-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-cyano-2-oxo-1,2,7,8-tetrahydroquinoline-6(5H)-carboxylate
- Tert-butyl 3-cyano-2-oxo-1,2,7,8-tetrahydroisoquinoline-6(5H)-carboxylate
Uniqueness
Tert-butyl 3-cyano-2-oxo-1,2,7,8-tetrahydro-1,6-naphthyridine-6(5H)-carboxylate is unique due to its specific naphthyridine core structure, which distinguishes it from other similar compounds. This unique structure contributes to its distinct chemical properties and potential biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
tert-butyl 3-cyano-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-14(2,3)20-13(19)17-5-4-11-10(8-17)6-9(7-15)12(18)16-11/h6H,4-5,8H2,1-3H3,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GURJTENIGRHGLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C(=O)N2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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